Cas no 38254-49-8 (Bromo-tert-butyl Alcohol)
Bromo-tert-butyl Alcohol Chemical and Physical Properties
Names and Identifiers
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- 1-BROMO-2-METHYL-2-PROPANOL
- Bromo-tert-butyl Alcohol
- 1-bromo-2-methylpropan-2-ol
- 2-hydroxy-2-methyl-1-bromopropane
- OBOTXOMQYNJWJJ-UHFFFAOYSA-N
- 1-Brom-2-methyl-2-propanol
- 1-bromo-2-methyl-propan-2-ol
- 2-Propanol,1-bromo-2-methyl-
- 2-Propanol, 1-bromo-2-methyl-
- NE35936
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- MDL: MFCD20621218
- Inchi: 1S/C4H9BrO/c1-4(2,6)3-5/h6H,3H2,1-2H3
- InChI Key: OBOTXOMQYNJWJJ-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)O
Computed Properties
- Exact Mass: 151.98367
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 42.8
- Topological Polar Surface Area: 20.2
Experimental Properties
- PSA: 20.23
Bromo-tert-butyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328883-5g |
1-bromo-2-methylpropan-2-ol |
38254-49-8 | 95%+ | 5g |
$460 | 2021-06-09 | |
| TRC | B682855-100mg |
Bromo-tert-butyl Alcohol |
38254-49-8 | 100mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B682855-250mg |
Bromo-tert-butyl Alcohol |
38254-49-8 | 250mg |
$ 265.00 | 2023-09-08 | ||
| TRC | B682855-1g |
Bromo-tert-butyl Alcohol |
38254-49-8 | 1g |
$ 983.00 | 2023-09-08 | ||
| TRC | B682855-5g |
Bromo-tert-butyl Alcohol |
38254-49-8 | 5g |
$ 3651.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906713-5g |
1-Bromo-2-methylpropan-2-ol |
38254-49-8 | 97% | 5g |
¥2,150.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906713-100mg |
1-Bromo-2-methylpropan-2-ol |
38254-49-8 | 97% | 100mg |
¥186.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906713-250mg |
1-Bromo-2-methylpropan-2-ol |
38254-49-8 | 97% | 250mg |
¥280.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B906713-1g |
1-Bromo-2-methylpropan-2-ol |
38254-49-8 | 97% | 1g |
¥625.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT084-1g |
Bromo-tert-butyl Alcohol |
38254-49-8 | 95% | 1g |
1509CNY | 2021-05-07 |
Bromo-tert-butyl Alcohol Suppliers
Bromo-tert-butyl Alcohol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Bromo-tert-butyl Alcohol
Introduction to Bromo-tert-butyl Alcohol (CAS No. 38254-49-8)
Bromo-tert-butyl alcohol, with the chemical formula C₄H₉BrO and CAS number 38254-49-8, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This halogenated alcohol serves as a versatile intermediate in the preparation of various bioactive molecules, including pharmaceuticals and specialty chemicals. Its unique structural features, combining a tertiary butyl group with a bromo substituent, make it a valuable reagent in synthetic transformations, particularly in cross-coupling reactions and nucleophilic substitution processes.
The utility of Bromo-tert-butyl alcohol stems from its ability to participate in diverse chemical reactions while maintaining stability under a range of conditions. The tertiary butyl group enhances the compound's solubility in organic solvents, making it suitable for use in both laboratory-scale and industrial processes. Meanwhile, the bromo substituent provides a reactive site for further functionalization, enabling the synthesis of more complex molecules.
In recent years, Bromo-tert-butyl alcohol has garnered attention in the development of novel pharmaceuticals. Its incorporation into drug candidates has been explored for its potential to enhance metabolic stability and improve pharmacokinetic properties. For instance, researchers have utilized this compound in the synthesis of protease inhibitors, where its structural motif contributes to improved binding affinity and selectivity. The growing interest in this compound is further underscored by its role in the development of kinase inhibitors, which are critical in targeted cancer therapies.
One of the most compelling applications of Bromo-tert-butyl alcohol is in the field of medicinal chemistry, particularly in the construction of complex molecular frameworks. Its ability to undergo regioselective reactions allows chemists to introduce specific functional groups at desired positions, facilitating the synthesis of intricate drug molecules. This flexibility has been leveraged in the development of antiviral agents, where precise molecular architecture is essential for efficacy against viral targets.
The industrial significance of Bromo-tert-butyl alcohol is also reflected in its use as a building block for fine chemicals. Its incorporation into various synthetic pathways has enabled the production of high-value compounds used in fragrances, coatings, and adhesives. The compound's stability under various reaction conditions makes it an attractive choice for large-scale manufacturing processes.
Recent advancements in synthetic methodologies have further expanded the applications of Bromo-tert-butyl alcohol. For example, transition-metal-catalyzed cross-coupling reactions have been optimized for its use, allowing for efficient introduction of aryl or vinyl groups into its structure. These transformations have opened new avenues for drug discovery and material science research.
The safety and handling of Bromo-tert-butyl alcohol are also critical considerations. While it is not classified as a hazardous material under standard regulations, proper storage and handling procedures must be followed to ensure optimal performance and prevent degradation. Laboratory protocols typically recommend storing the compound in a cool, dry place away from direct sunlight and incompatible substances.
In conclusion, Bromo-tert-butyl alcohol (CAS No. 38254-49-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural properties make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow even further.
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